molecular formula C18H20N2OS2 B11988688 3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one

3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11988688
M. Wt: 344.5 g/mol
InChI Key: UDFOLNQMBFAAFP-QSFUATLTSA-N
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Description

3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction of the double bonds or the thioxo group

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced thiazolidinone derivatives

    Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its antimicrobial and antifungal properties

    Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one involves interaction with various molecular targets:

    Enzyme Inhibition: Inhibits enzymes involved in cell proliferation and survival

    DNA Interaction: Binds to DNA, causing disruption of replication and transcription

    Signal Transduction Pathways: Modulates pathways involved in inflammation and apoptosis

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-oxo-thiazolidin-4-one
  • 3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-thione

Uniqueness

3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one stands out due to its unique thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo and thione analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H20N2OS2

Molecular Weight

344.5 g/mol

IUPAC Name

3-butyl-4-hydroxy-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C18H20N2OS2/c1-2-3-14-20-17(21)16(23-18(20)22)12-8-5-9-13-19-15-10-6-4-7-11-15/h4-13,21H,2-3,14H2,1H3/b9-5+,12-8+,19-13?

InChI Key

UDFOLNQMBFAAFP-QSFUATLTSA-N

Isomeric SMILES

CCCCN1C(=C(SC1=S)/C=C/C=C/C=NC2=CC=CC=C2)O

Canonical SMILES

CCCCN1C(=C(SC1=S)C=CC=CC=NC2=CC=CC=C2)O

Origin of Product

United States

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